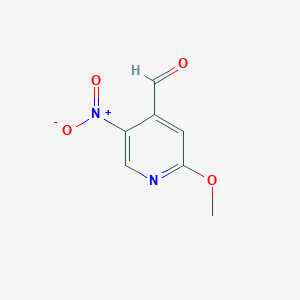

2-Methoxy-5-nitroisonicotinaldehyde

CAS No.:

Cat. No.: VC16715123

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6N2O4 |

|---|---|

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | 2-methoxy-5-nitropyridine-4-carbaldehyde |

| Standard InChI | InChI=1S/C7H6N2O4/c1-13-7-2-5(4-10)6(3-8-7)9(11)12/h2-4H,1H3 |

| Standard InChI Key | GSCIONWATUPTAN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C(=C1)C=O)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Methoxy-5-nitroisonicotinaldehyde (C₈H₇N₂O₄) belongs to the pyridinecarbaldehyde family, featuring an aldehyde group at position 4, a methoxy group at position 2, and a nitro group at position 5. The compound’s structure aligns with isonicotinaldehyde derivatives, which are pivotal intermediates in synthesizing kinase inhibitors and heterocyclic pharmaceuticals . Comparative analysis with 2-methoxy-3-nitropyridin-4-amine (CAS 33623-16-4) reveals shared reactivity patterns, such as susceptibility to nucleophilic substitution at the nitro and methoxy sites .

Physicochemical Properties

While explicit data for 2-Methoxy-5-nitroisonicotinaldehyde are unavailable, extrapolation from structurally similar compounds provides insights:

-

Molecular Weight: Estimated at ~196.16 g/mol, akin to 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde .

-

Density: Likely ~1.4 g/cm³, consistent with nitro-substituted pyridines .

-

Boiling Point: Projected near 370°C, analogous to 2-methoxy-3-nitropyridin-4-amine .

-

Solubility: Expected low water solubility due to nitro and aldehyde groups, favoring organic solvents like DMSO or ethanol.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-Methoxy-5-nitroisonicotinaldehyde likely involves nitration and methoxylation of isonicotinaldehyde precursors. A plausible route includes:

-

Nitration: Introducing a nitro group at position 5 using mixed acid (HNO₃/H₂SO₄).

-

Methoxylation: Substituting a hydroxyl group at position 2 with methoxy via Williamson ether synthesis.

This mirrors methods for 2-methoxy-3-nitropyridin-4-amine, where nitration precedes functional group interconversion .

Reactivity and Stability

The compound’s aldehyde group renders it reactive toward nucleophiles, enabling condensation reactions to form Schiff bases or heterocycles. The nitro group may undergo reduction to an amine, a step critical in pharmaceutical syntheses . Stability concerns include sensitivity to light and moisture, necessitating storage under inert conditions .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

2-Methoxy-5-nitroisonicotinaldehyde’s structure suggests utility in synthesizing bicyclic kinase inhibitors, akin to compounds in WO2010026121A1 . For example, pyridine derivatives with methoxy and nitro substituents serve as intermediates for inhibitors targeting cancer and inflammatory diseases .

Antibacterial and Antifungal Agents

Nitro-substituted pyridines exhibit antimicrobial activity. The nitro group’s electron-withdrawing nature enhances binding to microbial enzymes, a mechanism observed in sulfonamide derivatives .

Patent Landscape and Industrial Relevance

Industrial Synthesis Challenges

Scalability issues arise from the compound’s sensitivity to hydrolysis and oxidation. Patent WO2010026121A1 addresses similar challenges via protective group strategies, such as tert-butoxycarbonyl (Boc) for amine functionalities .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume